N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Description
This compound features a bicyclic 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl core fused with a dioxane ring and benzothiazole moiety. The structure is further modified with a dimethylaminoethyl group and a 5,6,7,8-tetrahydronaphthalene-2-carboxamide substituent, forming a tertiary amide linkage. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S.ClH/c1-26(2)9-10-27(23(28)18-8-7-16-5-3-4-6-17(16)13-18)24-25-19-14-20-21(15-22(19)31-24)30-12-11-29-20;/h7-8,13-15H,3-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDWHRDCGBEUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(CCCC5)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a benzothiazole moiety and a tetrahydronaphthalene structure. The biological activity of this compound is primarily investigated in the context of its anticancer, anti-inflammatory, and neuroprotective properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), which plays a crucial role in cholinergic neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling that may have implications for neurodegenerative diseases .
- Antitumor Activity : Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound's structural analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anticancer Properties
A series of studies have focused on the anticancer potential of benzothiazole derivatives similar to the compound . For instance:
- Cell Line Studies : Compounds with similar structures have been tested against human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). These studies indicated that certain benzothiazole derivatives significantly inhibited cell proliferation and induced apoptosis .
- Mechanistic Insights : The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways such as AKT and ERK. This dual inhibition not only hampers tumor cell survival but also addresses inflammatory pathways that facilitate cancer progression .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Cytokine Inhibition : Research indicates that certain analogs can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .
Case Studies
- Benzothiazole Derivatives : A study synthesized several novel benzothiazole compounds and evaluated their biological activities. Among these, one compound exhibited significant inhibition of cancer cell growth and reduced inflammatory markers in vitro. The findings suggest that modifications to the benzothiazole nucleus can enhance both anticancer and anti-inflammatory activities .
- Neuroprotective Properties : Compounds similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide; hydrochloride have shown promise in neuroprotection by modulating cholinergic pathways. This is particularly relevant for conditions like Alzheimer's disease where cholinergic signaling is compromised .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | AChE inhibition; apoptosis induction | Significant reduction in cancer cell viability |
| Anti-inflammatory | Cytokine inhibition | Reduced IL-6 and TNF-α levels |
| Neuroprotective | Cholinergic pathway modulation | Enhanced acetylcholine levels |
Comparison with Similar Compounds
Pharmacological Implications
- Target Compound: The tetralin group enhances lipophilicity, favoring interactions with hydrophobic protein pockets (e.g., CNS targets). The dimethylaminoethyl group may improve solubility and basicity, aiding bioavailability .
- However, its polar carbonyl groups may reduce membrane permeability compared to the target compound .
- Compound : The sulfonyl group increases polarity and metabolic stability, while the 4-methoxyphenyl group adds moderate lipophilicity. This balance may suit peripheral targets over CNS applications .
Hypothetical Binding and Solubility Trends
Research Findings and Limitations
While direct comparative studies are absent in the provided evidence, structural analysis reveals:
- Compound : Isoindole dione analogs are associated with kinase inhibition (e.g., PARP, CDK) due to planar aromatic systems .
- Compound : Sulfonyl acetamides are common in protease inhibitors (e.g., thrombin), leveraging hydrogen bonding via sulfonyl oxygen .
- Target Compound : The tetralin group may align with serotonin or dopamine receptor ligands, though experimental validation is required.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step reactions, including cyclization of the dioxino-benzothiazole core and subsequent coupling with the tetrahydronaphthalene-carboxamide moiety. Key steps include:
- Cyclization : Use of thiourea derivatives under acidic conditions to form the benzothiazole ring (see analogous methods in , S32-S34).
- Amide Coupling : Activation of the carboxamide group via EDCI/HOBt or other coupling reagents to react with the dimethylaminoethylamine side chain.
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the dioxino-benzothiazole ring and absence of tautomeric impurities.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>99%) and monitor degradation products .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for sample cleanup, optimized with methanol/water gradients ().
- LC-MS/MS : Employ a triple quadrupole system with MRM transitions for sensitive detection (LOD: 0.1 ng/mL).
- Validation : Include recovery studies (85–110%) and matrix effect evaluations (ion suppression <20%) to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for scale-up?
- Reaction Kinetics : Use finite element analysis (FEA) to model heat/mass transfer in batch reactors, minimizing side reactions (e.g., hydrolysis of the dimethylaminoethyl group).
- AI Integration : Implement machine learning algorithms to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loadings based on historical data ( ).
- Process Simulation : Validate models with experimental yield data (R² >0.95) to refine parameters for pilot-scale synthesis .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Controlled Experiments : Conduct solubility studies under standardized conditions (25°C, 48 hr equilibration) using UV-Vis spectroscopy.
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to explain anomalous solubility in chloroform (due to π-π stacking with tetrahydronaphthalene).
- Ternary Phase Diagrams : Map solubility limits in solvent mixtures (e.g., ethanol/water) to identify crystallization windows .
Q. What theoretical frameworks guide the study of its biological activity (e.g., kinase inhibition)?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target kinases (e.g., CDK2).
- QSAR Models : Derive Hammett/Taft parameters from substituent effects on the benzothiazole ring to correlate with IC₅₀ values.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in kinase active sites to rationalize resistance mechanisms .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hr) and analyze via UPLC-PDA for hydrolytic/byproduct formation.
- Oxidative Stress Testing : Use H₂O₂ or AIBN to simulate radical-mediated degradation, monitored by ESR spectroscopy.
- Lyophilization Stability : Assess amorphous vs. crystalline forms via DSC/XRD to determine optimal storage conditions (−20°C, desiccated) .
Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo models?
- Metabolite Profiling : Identify hepatic metabolites (e.g., N-demethylation) using microsomal assays and HRMS.
- PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy endpoints to adjust dosing regimens.
- Tissue Distribution Studies : Use radiolabeled analogs (¹⁴C or ³H) to quantify target engagement in organs (e.g., brain penetration limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
